2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This tricyclic pyrazolo-benzoxazine derivative features a six-membered benzoxazine ring fused with a pyrazole moiety. The substitution pattern includes a phenyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 5. Molecular docking studies targeting butyrylcholinesterase (BuChE, PDB 1P0I) suggest that the six-membered benzoxazine ring enhances binding affinity compared to seven-membered benzoxazepine analogs due to improved steric compatibility with the enzyme's active site . The compound was synthesized as part of a broader effort to develop cholinesterase inhibitors for neurodegenerative diseases, with structural modifications aimed at optimizing pharmacological activity .
Properties
IUPAC Name |
2-phenyl-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-28-22-13-17(14-23(29-2)24(22)30-3)25-27-20(18-11-7-8-12-21(18)31-25)15-19(26-27)16-9-5-4-6-10-16/h4-14,20,25H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZUUDAMWOGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of the compound , have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, some TMP-containing compounds have been reported to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-containing compounds have been associated with a wide range of biochemical pathways due to their diverse bioactivity effects .
Pharmacokinetics
Natural products, which often contain tmp groups, are known for their potential for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Tmp-containing compounds have displayed notable anti-cancer effects and have shown promising anti-fungal and anti-bacterial properties .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The 2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine molecule interacts with several enzymes and proteins. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, one study found that a compound containing the TMP group inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer.
Biological Activity
2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions including cyclization and functionalization of precursor compounds. The characterization of synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity .
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Against HepG2 Cells : Compounds derived from this scaffold were tested for cytotoxicity in HepG2 hepatocellular carcinoma cells. Results indicated IC values ranging from 1.38 to 3.21 μM for the most potent derivatives . This suggests a strong inhibitory effect on cancer cell proliferation.
- Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the disruption of microtubule dynamics by binding to the colchicine site on tubulin. This leads to cell cycle arrest and apoptosis in cancer cells . Specifically, compound derivatives were shown to induce apoptosis through the activation of caspases and modulation of apoptotic proteins such as p53 and Bcl-2 .
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activities associated with related compounds. For example:
- Antimicrobial Screening : Certain derivatives demonstrated significant antimicrobial effects against various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or function .
Study 1: Cytotoxic Evaluation in HepG2 Cells
A study evaluated several synthesized derivatives for their cytotoxic effects on HepG2 cells. The most potent compound exhibited an IC value significantly lower than that of standard chemotherapeutics like podophyllotoxin. Flow cytometry analysis revealed that treatment with this compound resulted in a marked increase in early and late apoptotic cells compared to untreated controls .
| Compound | IC (μM) | Mechanism |
|---|---|---|
| Compound 9 | 1.38 | Induces apoptosis via p53 activation |
| Compound 10 | 2.52 | Disrupts microtubule dynamics |
| Compound 11 | 3.21 | Activates caspase pathways |
Study 2: Antimicrobial Activity Assessment
Another case study focused on the antimicrobial properties of related compounds derived from the same synthetic pathway. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Organisms |
|---|---|---|
| Compound A | Strong | E. coli, S. aureus |
| Compound B | Moderate | Pseudomonas aeruginosa |
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of dihydropyrazolo compounds exhibit significant antimicrobial properties. For instance, a study found that certain synthesized derivatives showed promising antibacterial effects against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Antioxidant Properties
The antioxidant potential of 2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been demonstrated through various assays. These properties are crucial in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
Compounds with similar structures have shown anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have investigated the efficacy and safety of this compound:
Case Study 1: Antimicrobial Evaluation
A study synthesized several derivatives of this compound and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited higher activity against Gram-positive bacteria compared to standard antibiotics .
Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant capabilities using DPPH and ABTS assays, compounds derived from this benzoxazine showed significant free radical scavenging activity. This suggests their potential use in formulations aimed at reducing oxidative stress .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound: 2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[...] | C25H23N2O4 | 415.47 | 1.29* | 550.0* | 3,4,5-Trimethoxyphenyl, Phenyl |
| 5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[...] (CAS 298193-27-8) | C22H17ClN2O | 360.84 | 1.3 | 513.1 | 3-Chlorophenyl, Phenyl |
| 5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[...] | C23H21N2O | 341.43 | 1.19 | 518.9 | 2,4-Dimethylphenyl, Phenyl |
| 9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[...] | C26H25ClN2O5 | 480.95 | N/A | N/A | 2,3,4-Trimethoxyphenyl, 4-Methoxyphenyl |
*Predicted values based on analogous structures .
Key Observations :
- Chlorine substitution (e.g., in CAS 298193-27-8) reduces molecular symmetry and may enhance lipophilicity, as evidenced by higher density (1.3 g/cm³) .
Cholinesterase Inhibition
The target compound demonstrated enhanced BuChE inhibition (IC50 = 0.87 µM) compared to seven-membered benzoxazepine analogs, attributed to optimal ring size and substituent placement . In contrast, analogs lacking the 3,4,5-trimethoxyphenyl group (e.g., 5-(3-chlorophenyl)-2-phenyl derivative) showed weaker activity (IC50 > 10 µM) .
Herbicidal Activity
Compounds with 3,4,5-trimethoxyphenyl substituents, including the target compound, exhibited moderate herbicidal activity against Brassica napus (rape), with inhibition rates of 60–70% at 100 µg/mL. However, activity against Echinochloa crus-galli (barnyard grass) was negligible, suggesting selectivity linked to phenyl ring substitution .
Anticancer Potential
Though direct data for the target compound are unavailable, structurally related combretastatin analogs (e.g., 3,4,5-trimethoxyphenyl-linked derivatives) exhibit potent tubulin polymerization inhibition and anticancer activity .
Drug-Likeness and Bioavailability
- Lipinski’s Rule Compliance: All pyrazolo-benzoxazine derivatives, including the target compound, comply with Lipinski’s and Veber’s rules (molecular weight < 500, hydrogen bond donors < 5, acceptors < 10), indicating favorable oral bioavailability .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a fused pyrazolo[1,5-c][1,3]benzoxazine core, a phenyl group at position 2, and a 3,4,5-trimethoxyphenyl substituent at position 4. The electron-rich methoxy groups enhance π-π stacking and hydrogen-bonding potential, while the fused heterocyclic system introduces steric constraints and electronic anisotropy. These features affect solubility, binding affinity, and regioselectivity in reactions .
Methodological Insight : Use X-ray crystallography (as in ) to resolve bond angles and planarity. Computational tools like DFT can model electronic distributions to predict reactive sites .
Q. What synthetic routes are commonly employed for pyrazolo-benzoxazine derivatives?
Typical methods involve:
- Multi-step cyclization : Starting from substituted hydrazines and ketones (e.g., uses 2-hydrazinobenzoic acid and diphenyl cyanodithioimidocarbonate under acidic conditions).
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to thermal methods (e.g., highlights microwave optimization for similar compounds).
Q. How can reaction conditions be optimized for regioselective functionalization of the pyrazole ring?
Regioselectivity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the nitrogen-rich pyrazole ring.
- Catalytic systems : Acidic conditions (HCl in ) stabilize intermediates, while transition-metal catalysts (e.g., Pd) enable cross-coupling at specific positions.
Methodological Insight : Use LC-MS to monitor reaction intermediates and adjust temperature/pH dynamically. Refer to ’s acylation protocol for analogous heterocycles .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?
The 3,4,5-trimethoxyphenyl group enhances lipid solubility and membrane permeability, while halogens (e.g., Cl in ) increase electrophilicity for covalent binding.
Q. How can contradictory data on cytotoxicity across studies be resolved?
Contradictions often arise from:
- Assay variability : MTT vs. resazurin assays yield differing IC50 values due to redox interference.
- Cell-line specificity : notes differential sensitivity in HeLa vs. MCF-7 cells.
Methodological Insight : Validate results using orthogonal assays (e.g., clonogenic survival) and standardized cell lines (e.g., NCI-60 panel) .
Q. What computational strategies predict binding modes with biological targets?
Q. How does the compound’s environmental fate align with green chemistry principles?
Assess biodegradation pathways using OECD 301F tests. The methoxy groups may slow hydrolysis, requiring photolytic degradation studies (see ’s framework for abiotic/biotic transformation analysis) .
Q. Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
